Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-[4-(3-fluorophenoxy)anilino]-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H20FN3O3S/c1-4-27-20(26)18-13(2)23-21(29-3)25-19(18)24-15-8-10-16(11-9-15)28-17-7-5-6-14(22)12-17/h5-12H,4H2,1-3H3,(H,23,24,25) |
InChI Key |
TTZSUPGPTJWLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC(=CC=C3)F)SC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid and Derivatives
A crucial intermediate for the target compound is 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, which can be synthesized from ethyl-4-chloro-2-methylthio-5-pyrimidinecarboxylate by hydrolysis and subsequent transformations:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis of ethyl-4-chloro-2-methylthio-5-pyrimidinecarboxylate with potassium trimethylsilyl oxide in 1,2-dimethoxyethane, stirring at ambient temperature followed by reflux for 36 hours | 73% | Mildly exothermic; ice bath recommended during addition; product recrystallized from ethyl acetate as white solid | |
| Conversion of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid to acid chloride using thionyl chloride and catalytic dimethylformamide (DMF), reflux at 90°C for 1-3 hours | 83.6% - 99% | Concentration and trituration with toluene and hexanes yield the acid chloride as a white solid | |
| Formation of 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride intermediate | 97% | Essential for subsequent amide bond formation |
These steps provide the pyrimidine core functionalized with methylthio and acid chloride groups, which are key for further coupling reactions.
Formation of the Amino-Substituted Pyrimidine Intermediate
The amino substituent at the 4-position is introduced by reacting the acid chloride intermediate with substituted anilines under phosphorus trichloride catalysis:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with 2-chloro-6-fluoroaniline or 2-chloro-6-methylaniline in toluene with phosphorus trichloride at 100°C for 48-72 hours | 48% - 52.8% | Reaction monitored by LCMS; product isolated by filtration and washing; yields moderate |
This step forms N-(substituted phenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide intermediates, which are precursors for further functionalization.
This method allows for the selective introduction of the 4-(3-fluorophenoxy)phenyl group via displacement of the halogen on the pyrimidine ring.
Summary of Reaction Conditions and Catalysts
| Reaction Step | Solvent | Catalyst/Base | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution of 4-halopyrimidine with phenyl amine/ether | Toluene, chlorobenzene, THF | KF, NaF, ionic liquids | 50-170°C | Variable | Inert atmosphere preferred |
| Acid chloride formation | Thionyl chloride, DMF (catalytic) | - | 80-100°C reflux | 1-3 h | High yield acid chloride |
| Amide formation with substituted anilines | Toluene, PCl3 catalyst | Phosphorus trichloride | 100°C | 48-72 h | Moderate yields |
Research Outcomes and Analytical Data
- Yields for key intermediates such as 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid range from 73% to 99% depending on conditions.
- Acid chloride intermediates are typically obtained in yields above 80%.
- Amide coupling steps yield 48%-53% of the desired substituted pyrimidine amides.
- The final substitution to introduce the 4-(3-fluorophenoxy)phenyl group is efficient under optimized conditions with appropriate catalysts.
- Analytical confirmation by LCMS and NMR (proton shifts around 9.15 ppm for pyrimidine protons, methylthio singlets near 2.6 ppm) supports the structural integrity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of fluorescent probes for rapid identification of amino acids.
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound inhibits endoplasmic reticulum stress and apoptosis markers, such as BIP and cleaved caspase-3, in human neuronal cells.
NF-kB Inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Molecular Docking Studies: Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent variations and their implications.
Substituent Variations at Position 2
The methylthio (SMe) group at position 2 distinguishes the target compound from analogs with thioxo (C=S) or oxo (C=O) groups:
Table 1: Substituent Effects at Position 2
| Compound | Position 2 Group | Polarity | Metabolic Stability |
|---|---|---|---|
| Target Compound | Methylthio (SMe) | Moderate | High |
| Compound | Thioxo (C=S) | High | Moderate |
| Compound | Oxo (C=O) | High | Low |
Aryl Substituent Variations
The 3-fluorophenoxy-aniline moiety in the target compound contrasts with other aryl groups in analogs:
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): The methoxy group is electron-donating, increasing electron density on the phenyl ring. This may reduce binding affinity to targets requiring electron-deficient aromatic interactions compared to the electron-withdrawing 3-fluorophenoxy group .
Table 2: Aryl Substituent Comparisons
Heterocyclic and Functional Group Modifications
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The furan ring introduces oxygen-based polarity and a smaller ring size, which may alter target selectivity compared to the phenyl-based substituents in the target compound .
- Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (): The thienyl group’s sulfur atom contributes to π-π stacking interactions but may increase metabolic susceptibility compared to fluorophenyl groups .
Biological Activity
Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with significant biological activity. Its unique molecular structure, characterized by a pyrimidine core and various functional groups, has drawn attention in medicinal chemistry, particularly for its potential therapeutic applications.
- Molecular Formula : C21H20FN3O3S
- Molecular Weight : 413.5 g/mol
- SMILES Notation :
CCOC(=O)c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Molecular docking studies suggest that this compound interacts favorably with targets associated with oxidative stress, indicating potential as an antioxidant agent.
- Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties.
- Antitumor Activity : The compound's structural features align with known antitumor agents, warranting further investigation into its efficacy against cancer cells.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the fluorophenoxy group is particularly noteworthy as it may enhance the compound's binding affinity and selectivity towards specific enzymes and receptors involved in disease pathways.
In Vitro Studies
A study assessed the inhibitory potential of similar pyrimidine derivatives on COX enzymes. The results indicated varying degrees of inhibition:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings highlight the potential of these compounds to modulate inflammatory pathways effectively .
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug:
| Compound | ED50 (μM) | Comparison Drug ED50 (μM) |
|---|---|---|
| 7 | 11.60 | Indomethacin: 9.17 |
| 8 | 8.23 | Indomethacin: 9.17 |
| 9 | 9.47 | Indomethacin: 9.17 |
These results further support the biological activity of compounds structurally related to this compound .
Q & A
Q. Table 1: Optimized Synthesis Conditions
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | Pd(OAc)₂, DMSO, 70°C | 68 | 92 |
| Cyclization | K₂CO₃, DMF, 80°C | 75 | 89 |
How can X-ray crystallography be utilized to determine the conformational flexibility of this compound?
Advanced Research Question
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions and torsional angles critical for conformational analysis:
- Hydrogen Bonding : Identify N–H⋯N or C–H⋯O bonds stabilizing the pyrimidine ring and fluorophenoxy substituents. For example, intramolecular N4–H4⋯N5 hydrogen bonds in analogous pyrimidines reduce conformational freedom .
- Dihedral Angles : Measure angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in related structures), indicating planarity or distortion .
- Crystal Packing : Weak C–H⋯π interactions (e.g., between methylthio groups and aromatic rings) influence bulk material properties .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| β Angle | 114.443° | |
| V (ų) | 1684.23 |
What computational modeling approaches are recommended to predict biological activity and interaction mechanisms?
Advanced Research Question
Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD) to model interactions:
- Docking Studies : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR or BRAF). Focus on the methylthio group’s role in hydrophobic pocket interactions .
- QM Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to analyze electron distribution in the pyrimidine ring, identifying nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation in explicit water to assess stability of the ester group under physiological conditions .
How can researchers resolve contradictions in spectral data during structural characterization?
Basic Research Question
Answer:
Contradictions often arise in NMR (e.g., unexpected splitting) or mass spectrometry (e.g., adduct formation). Mitigation strategies:
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, distinguish between NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- High-Resolution MS : Compare experimental and theoretical m/z values (e.g., [M+H]⁺ = 456.1234) to confirm molecular formula .
- Elemental Analysis : Validate purity by matching C, H, N percentages (e.g., C: 59.2%, H: 4.5%, N: 9.8%) .
What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?
Advanced Research Question
Answer:
- Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins DiscoverX) to identify targets. Prioritize kinases with ATP-binding pockets compatible with the methylthio group .
- IC₅₀ Determination : Conduct dose-response assays (0.1–100 µM) with ADP-Glo™ to measure inhibition of kinase activity .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., A549, HeLa) using MTT assays, correlating results with kinase inhibition data .
What strategies enable regioselective functionalization of the pyrimidine core for derivative synthesis?
Advanced Research Question
Answer:
- Directed Ortho-Metalation : Use LiTMP to deprotonate the C4 position, enabling electrophilic substitution with iodobenzene derivatives .
- Protecting Groups : Temporarily block the amino group with Boc anhydride to direct reactions to the C2 methylthio moiety .
- Cross-Coupling : Apply Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos) to introduce aryl groups at the C6 methyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
